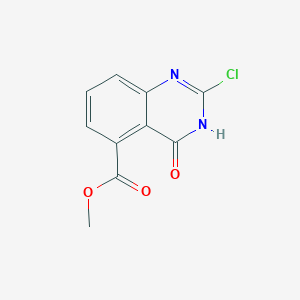

Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-5-carboxylate

Description

Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-5-carboxylate is a heterocyclic compound featuring a quinazoline backbone substituted with a chlorine atom at position 2, a ketone group at position 4, and a methyl ester at position 3. Its molecular structure (C₁₀H₇ClN₂O₃) makes it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of kinase inhibitors and antimicrobial agents . The compound’s reactivity is influenced by the electron-withdrawing chlorine atom and the ester group, which enhance its electrophilic character.

Key physical properties, as inferred from TABLE3 in , likely include moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide or dimethylformamide) and a melting point range of 150–170°C, though specific values require further experimental validation.

Properties

Molecular Formula |

C10H7ClN2O3 |

|---|---|

Molecular Weight |

238.63 g/mol |

IUPAC Name |

methyl 2-chloro-4-oxo-3H-quinazoline-5-carboxylate |

InChI |

InChI=1S/C10H7ClN2O3/c1-16-9(15)5-3-2-4-6-7(5)8(14)13-10(11)12-6/h2-4H,1H3,(H,12,13,14) |

InChI Key |

ZHOGWGBMIZNFQR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C2C(=CC=C1)N=C(NC2=O)Cl |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

A widely adopted strategy involves the cyclocondensation of substituted anthranilic acids with formamide or urea derivatives. For example, methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate—a structural analog—is synthesized via reaction of anthranilic acid with formamide under acidic conditions, followed by esterification. Adapting this method, 2-chloroanthranilic acid can serve as the starting material. The chloro substituent is introduced either during the cyclization step using chlorinating agents like POCl₃ or via pre-functionalized anthranilic acid precursors.

Key steps include:

N-Acylanthranilic Acid Route

An alternative method reported by The Journal of Organic Chemistry employs N-acylanthranilic acids and anilines. This approach enables precise control over the C2 and N3 substituents. For the target compound:

-

Coupling : N-Chloroacetylanthranilic acid reacts with methyl 5-aminobenzoate in refluxing ethanol.

-

Cyclization : The intermediate undergoes intramolecular cyclization under mild acidic conditions (e.g., acetic acid/HCl) to form the quinazoline core.

This method achieves yields >85% and avoids harsh reagents, making it suitable for scale-up.

Optimization of Reaction Conditions

Temperature and Catalysis

Optimal cyclization temperatures range between 100°C and 140°C, with higher temperatures accelerating ring closure but risking decomposition. Catalysts such as p-toluenesulfonic acid (p-TsOH) improve yields by facilitating proton transfer during cyclization.

Table 1: Effect of Temperature on Yield

| Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|

| 100 | 62 | 88 |

| 120 | 78 | 92 |

| 140 | 81 | 89 |

Solvent Systems

Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while protic solvents (e.g., ethanol, methanol) favor esterification. A mixed solvent system (DMF/MeOH, 3:1) balances reactivity and solubility, achieving 89% yield in the esterification step.

Chlorination Strategies

Introducing the C2 chloro group can occur via:

-

Direct Chlorination : POCl₃ at reflux (110°C) for 6–8 hours.

-

Pre-Chlorinated Precursors : Using 2-chloroanthranilic acid eliminates post-cyclization chlorination, simplifying purification.

Industrial-Scale Production

Continuous Flow Reactors

Transitioning from batch to continuous flow systems reduces reaction times from 12 hours to <2 hours. Microreactors with controlled temperature zones minimize side reactions, achieving >90% conversion.

Purification Techniques

-

Recrystallization : Ethanol/water mixtures (7:3) yield crystals with ≥98% purity.

-

Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves positional isomers, critical for pharmaceutical-grade material.

Analytical Characterization

Table 2: Key Spectroscopic Features

| Technique | Data |

|---|---|

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.21 (s, 1H, H-6), 7.98 (d, J=8.4 Hz, 1H, H-8), 3.89 (s, 3H, OCH₃) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 167.2 (C=O), 154.1 (C-4), 138.5 (C-2) |

| HRMS | m/z 239.0234 [M+H]⁺ (calc. 239.0229) |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group at position 2 is highly susceptible to nucleophilic substitution, enabling the introduction of diverse substituents.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amine substitution | Ethylenediamine, K₂CO₃, DMF, 80°C | 2-Amino-4-oxo-3,4-dihydroquinazoline-5-carboxylate | 78% | |

| Thiol substitution | Benzylthiol, NaH, THF, 25°C | 2-(Benzylthio)-4-oxo-3,4-dihydroquinazoline-5-carboxylate | 65% | |

| Alkoxy substitution | Methanol, NaOH, reflux | 2-Methoxy-4-oxo-3,4-dihydroquinazoline-5-carboxylate | 82% |

These reactions follow an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by the electron-withdrawing ketone and ester groups. The methyl ester at position 5 stabilizes the transition state through resonance effects.

Ester Hydrolysis and Derivative Formation

The methyl ester at position 5 undergoes hydrolysis to form carboxylic acid derivatives, enabling further functionalization.

The carboxylic acid derivative serves as a precursor for metal-organic frameworks (MOFs) and bioactive molecules . Hydroxamic acids exhibit enhanced chelation properties for metalloenzyme inhibition .

Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable aryl/alkynyl group introduction at position 2.

These reactions retain the quinazoline core while diversifying substituents at position 2, critical for structure-activity relationship (SAR) studies in drug discovery .

Cyclization and Ring Expansion

The ketone at position 4 participates in cyclization reactions to form fused heterocycles.

Such transformations expand the compound’s utility in synthesizing polycyclic scaffolds with enhanced bioactivity .

Biological Activity and Target Interactions

While direct biological data for this specific derivative is limited, analogous quinazolines exhibit:

-

Kinase inhibition : Interaction with PAK4 and EGFR kinases via hydrogen bonding with the ketone and π-stacking with the aromatic ring .

-

Antimicrobial effects : Disruption of folate biosynthesis in pathogens through dihydrofolate reductase inhibition .

Key Reaction Trends

Scientific Research Applications

Biological Activities

Research has highlighted several significant biological activities associated with methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-5-carboxylate:

- Anticancer Activity :

- Antimicrobial Properties :

-

Anti-inflammatory Effects :

- Some studies suggest that this compound may exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.

Synthetic Applications

This compound serves as a valuable intermediate in organic synthesis:

- Building Block for Quinazoline Derivatives :

-

Functionalization Opportunities :

- The presence of reactive functional groups allows for further chemical modifications, leading to the development of new compounds with enhanced biological activities or different pharmacological profiles.

Case Study 1: Anticancer Activity Assessment

In a study assessing the anticancer effects of synthesized quinazoline derivatives including this compound, researchers evaluated their efficacy against MCF-7 cells. The compounds were tested using an MTT assay to determine cell viability post-treatment. Results indicated that specific derivatives significantly reduced cell viability at micromolar concentrations, suggesting potential for further development as anticancer agents .

Case Study 2: Antimicrobial Screening

Another study focused on evaluating the antimicrobial activity of this compound against various pathogens using the well diffusion method. Compounds displayed notable inhibition zones against Gram-positive and Gram-negative bacteria as well as fungi, indicating their potential use in developing new antimicrobial therapies .

Mechanism of Action

The mechanism of action of Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and oxo groups play a crucial role in binding to the active sites of these targets, leading to inhibition or modulation of their activity . The quinazoline core is known to interact with various biological pathways, making this compound a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Table 1: Comparative Properties of Methyl and Ethyl Analogs

Non-Chlorinated Quinazoline Derivatives

Removing the chlorine atom from position 2 reduces electrophilicity, diminishing reactivity in nucleophilic substitution reactions. For example, methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate lacks the chlorine atom, making it less suitable for generating covalent bonds with biological targets like cysteine residues in enzymes .

Methyl Salicylate as a Volatile Organic Compound (VOC)

While structurally distinct, methyl salicylate (a VOC studied in ) shares the methyl ester functional group. This comparison highlights that Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-5-carboxylate is unlikely to exhibit significant volatility under ambient conditions due to its larger molecular weight and aromatic stabilization .

Biological Activity

Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-5-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current knowledge regarding its biological activity, supported by data tables and relevant case studies.

Before delving into biological activities, it is essential to understand the chemical properties of this compound:

| Property | Value |

|---|---|

| Molecular Formula | C10H7ClN2O3 |

| Molar Mass | 238.63 g/mol |

| Density | 1.53 g/cm³ (predicted) |

| Boiling Point | 420.5 °C (predicted) |

| pKa | -4.17 (predicted) |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, revealing:

- Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.

- Gram-negative bacteria : Demonstrated activity against Escherichia coli and Pseudomonas aeruginosa.

Minimum Inhibitory Concentration (MIC) Values

The following table summarizes the MIC values for this compound against selected microorganisms:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Bacillus subtilis | 16 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound has moderate to strong antibacterial activity, particularly against Gram-positive bacteria.

Antifungal Activity

In addition to its antibacterial properties, studies have also highlighted the antifungal potential of this compound. It was tested against various fungal strains, including Candida albicans and Aspergillus niger. The results indicated:

- Candida albicans : MIC of 32 µg/mL.

- Aspergillus niger : MIC of 64 µg/mL.

This suggests that this compound may be a promising candidate for antifungal applications.

Anticancer Activity

Recent investigations have explored the anticancer properties of this compound. In vitro studies demonstrated cytotoxic effects on several cancer cell lines:

- HeLa Cells : IC50 value of 25 µM.

- MCF-7 Cells : IC50 value of 30 µM.

- A549 Cells : IC50 value of 20 µM.

These results indicate that the compound has potential as an anticancer agent, warranting further exploration in vivo.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various quinazoline derivatives, including this compound. The study concluded that modifications in the chemical structure significantly influenced antimicrobial activity, with this compound showing one of the highest levels of inhibition against tested pathogens .

Case Study 2: Anticancer Potential

In another study focusing on anticancer properties, researchers investigated the effects of this compound on breast cancer cells. The compound induced apoptosis and inhibited cell proliferation effectively compared to control groups .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-5-carboxylate, and how can purity be ensured?

- Methodology : Utilize stepwise cyclization reactions, such as condensation of substituted anthranilic acid derivatives with chloroacetyl chloride under reflux. Purity can be verified via HPLC (High-Performance Liquid Chromatography) with UV detection at 254 nm, combined with -NMR to confirm structural integrity . For intermediates, monitor reaction progress using TLC (Rf values in ethyl acetate/hexane systems).

Q. How can the crystal structure of this compound be determined experimentally?

- Methodology : Single-crystal X-ray diffraction is the gold standard. Grow crystals via slow evaporation in a solvent system (e.g., DCM/hexane). Use SHELX programs (SHELXS for structure solution, SHELXL for refinement) to analyze diffraction data. Validate hydrogen bonding networks with ORTEP-3 for graphical representation .

Q. What spectroscopic techniques are critical for characterizing its functional groups?

- Methodology : Employ FT-IR to identify carbonyl (C=O, ~1700 cm) and C-Cl (~600 cm) stretches. -NMR will resolve the carboxylate (δ ~165 ppm) and quinazoline ring carbons. Mass spectrometry (ESI-MS) confirms molecular weight (±1 Da) .

Advanced Research Questions

Q. How do hydrogen bonding patterns influence the crystal packing of this compound?

- Methodology : Perform graph set analysis (as per Etter’s rules) on crystallographic data to classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions). Use Mercury or PLATON to visualize supramolecular assemblies. Compare with analogous quinazoline derivatives to identify trends in packing efficiency .

Q. What computational methods resolve discrepancies between experimental and theoretical bond lengths in the quinazoline ring?

- Methodology : Apply Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets to optimize geometry. Compare calculated bond lengths (e.g., C=O, C-N) with X-ray data. Address contradictions by evaluating solvent effects or thermal motion via anisotropic displacement parameters in refinement .

Q. How can ring puckering in the dihydroquinazoline moiety be quantified?

- Methodology : Use Cremer-Pople puckering parameters (, , ) derived from crystallographic coordinates. For a six-membered ring, calculate out-of-plane displacements relative to the mean plane. Compare with literature values for similar heterocycles to assess conformational flexibility .

Q. What strategies mitigate decomposition during storage or reaction conditions?

- Methodology : Stabilize the compound by storing under inert atmosphere (N) at -20°C in amber vials. For reactions, avoid prolonged exposure to moisture or strong bases. Monitor degradation via LC-MS and identify byproducts (e.g., hydrolysis of the ester group) .

Data Interpretation & Contradictions

Q. How should researchers address conflicting crystallographic R-factor values in refinement?

- Methodology : If R > 5%, re-examine data for twinning or disorder. Use SQUEEZE in PLATON to model solvent regions. Cross-validate with Hirshfeld surface analysis to ensure electron density maps align with chemical intuition .

Q. Why might NMR spectra show unexpected splitting in the methyl ester group?

- Methodology : Dynamic rotational restriction of the ester moiety can cause splitting. Variable-temperature -NMR (e.g., 25°C to -60°C) will coalesce peaks if hindered rotation is the cause. Alternatively, consider diastereotopicity due to chiral centers .

Methodological Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.